5,5,5-Trifluoropentanenitrile

Vue d'ensemble

Description

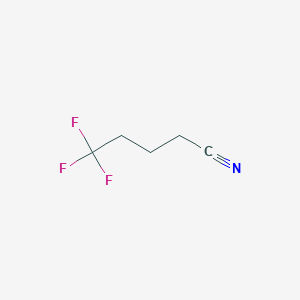

5,5,5-Trifluoropentanenitrile: is an organic compound with the molecular formula C5H6F3N . It is a clear liquid with a molecular weight of 137.1 g/mol . The compound is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanenitrile chain, making it a fluorinated nitrile. This structural feature imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5,5,5-Trifluoropentanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 5,5,5-trifluoropentanoyl chloride with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 5,5,5-Trifluoropentanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: 5,5,5-Trifluoropentanoic acid.

Reduction: 5,5,5-Trifluoropentylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 5,5,5-Trifluoropentanenitrile is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s fluorinated nature makes it useful in medicinal chemistry for the design of drugs with improved metabolic stability and bioavailability. It is also used in the synthesis of fluorinated biomolecules for research purposes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants. Its unique properties enhance the performance and durability of these materials .

Mécanisme D'action

The mechanism by which 5,5,5-trifluoropentanenitrile exerts its effects is primarily through its chemical reactivity. The nitrile group can participate in various chemical reactions, while the fluorine atoms influence the compound’s electronic properties, making it more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparaison Avec Des Composés Similaires

- 5,5,5-Trifluoropentanoyl chloride

- 5,5,5-Trifluoropentanoic acid

- 5,5,5-Trifluoropentylamine

Uniqueness: 5,5,5-Trifluoropentanenitrile is unique due to its combination of a nitrile group and three fluorine atoms. This combination imparts distinct reactivity and stability compared to other fluorinated compounds. For example, while 5,5,5-trifluoropentanoyl chloride is highly reactive and used in acylation reactions, this compound is more stable and versatile in various synthetic applications .

Activité Biologique

5,5,5-Trifluoropentanenitrile (CHFN) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure, characterized by three fluorine atoms and a nitrile group, suggests potential biological activities that warrant detailed exploration.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Fluorinated compounds often exhibit altered pharmacokinetic properties due to the electronegative nature of fluorine, which can enhance lipophilicity and metabolic stability. This compound may influence various biochemical pathways, although specific mechanisms remain to be fully elucidated.

Pharmacological Profiles

Research indicates that fluorinated compounds can exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Some studies have shown that fluorinated nitriles can possess antimicrobial properties, potentially making them candidates for antibiotic development.

- Anticancer Properties : The presence of the trifluoromethyl group may enhance the efficacy of compounds in targeting cancer cells through various mechanisms such as apoptosis induction or cell cycle arrest.

- Neuroprotective Effects : Preliminary data suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Toxicity and Safety

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and dosage. Comprehensive studies are necessary to evaluate the safety and hazard profiles in vivo.

Table 1: Biological Activities of this compound

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction of oxidative stress |

Table 2: Toxicity Profile

| Endpoint | Result | Reference |

|---|---|---|

| Acute Toxicity | Moderate (based on structure-activity relationship) | |

| Chronic Toxicity | Needs further investigation |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several fluorinated nitriles, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-fluorinated analogs.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies suggested that this effect might be mediated through the activation of caspases and modulation of Bcl-2 family proteins.

Research Findings

Recent research highlights the potential for this compound in drug development:

- Fluorine's Role : The trifluoromethyl group enhances binding affinity to target proteins due to increased hydrophobic interactions.

- Metabolic Stability : The compound exhibits resistance to enzymatic degradation compared to its non-fluorinated counterparts.

Propriétés

IUPAC Name |

5,5,5-trifluoropentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N/c6-5(7,8)3-1-2-4-9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBKTXQLCVDDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473676 | |

| Record name | 5,5,5-trifluoropentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89866-61-5 | |

| Record name | 5,5,5-trifluoropentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.